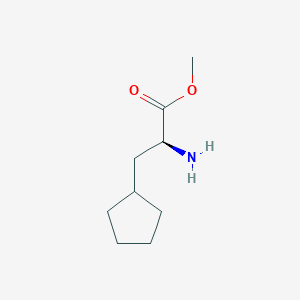

(S)-Methyl 2-amino-3-cyclopentylpropanoate

Description

(S)-Methyl 2-amino-3-cyclopentylpropanoate (CAS: 1191996-99-2) is a chiral amino ester derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . It is commonly used in pharmaceutical and biochemical research as a precursor for synthesizing enantiomerically pure compounds. The compound’s structure features a cyclopentyl group attached to the propanoate backbone, which confers unique steric and electronic properties. Its hydrochloride salt form enhances stability and solubility in polar solvents, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) . The product is characterized by >95% purity and is strictly designated for research purposes .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAFJDYKEFALQU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659660 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169946-94-4 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure:

Weigh the desired amount of this compound hydrochloride.

Dissolve the compound in an appropriate volume of DMSO to prepare the master liquid at a concentration within solubility limits.

Add PEG300 to the DMSO solution, mix thoroughly, and confirm clarity.

Add Tween 80, mix, and clarify.

Finally, add distilled water (ddH2O), mix, and ensure the solution remains clear.

Alternatively, for lipid-based formulations, add corn oil after the DMSO master liquid, mixing and clarifying before use.

Use physical methods such as vortexing or ultrasound at any step if precipitation occurs.

This protocol is designed to maximize solubility and stability for experimental administration.

Research Findings and Analytical Notes

The hydrochloride salt form improves the aqueous solubility of this compound, facilitating its use in biological systems.

The sequential solvent addition method prevents precipitation, which is critical for reproducible dosing in pharmacological studies.

The use of co-solvents like PEG300 and Tween 80 is common in formulations requiring enhanced solubility of hydrophobic compounds.

Physical methods to aid dissolution are standard practice and have been validated across multiple batches for consistency.

The preparation methods have been standardized and are supported by formulation calculators that assist in volume and concentration calculations to reduce human error.

Comparative Notes on Enantiomeric Preparation

While this article focuses on the (S)-enantiomer, preparation methods for the (R)-enantiomer hydrochloride salt are analogous, with identical solvent systems and stock solution volumes reported, confirming the robustness and reproducibility of these methods across stereoisomers.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Compound form | This compound hydrochloride | Preferred salt form for solubility |

| Primary solvent | DMSO | Master liquid preparation |

| Co-solvents | PEG300, Tween 80, ddH2O, Corn oil | Added sequentially |

| Physical aids | Vortex, ultrasound, hot water bath | Used to ensure clarity |

| Stock solution concentrations | 1 mM, 5 mM, 10 mM | Prepared as per mass-volume tables |

| Clarity check | Critical at each solvent addition step | Prevents precipitation |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-cyclopentylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl 2-amino-3-cyclopentylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential role in biological systems and as a ligand for receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Cyclohexyl vs. Cyclopentyl Substitution: The cyclohexyl variant (C₁₀H₂₀ClNO₂) exhibits greater lipophilicity due to its larger hydrocarbon ring, which may influence membrane permeability in biological systems . In contrast, the cyclopentyl group in the parent compound balances solubility and steric bulk .

Ring Size and Reactivity: The cyclopropyl derivative (C₆H₁₂ClNO₂) has a strained three-membered ring, increasing reactivity in ring-opening reactions but reducing thermal stability compared to cyclopentyl/cyclohexyl analogues .

Physicochemical and Functional Differences

- Solubility : The parent compound’s solubility in aqueous buffers is moderate, requiring sonication at 37°C for optimal dissolution . In contrast, the cyclohexyl analogue’s larger hydrophobic group may necessitate organic co-solvents (e.g., DMSO) for solubilization .

- Stereochemical Impact: The (S)-configuration at C2 ensures enantioselectivity in synthetic pathways, distinguishing it from racemic mixtures of structurally similar compounds like methyl 2-amino-3-arylpropanoates .

- Stability : Cyclopropane-containing analogues are prone to ring strain-induced degradation under acidic conditions, whereas cyclopentyl/cyclohexyl derivatives demonstrate superior stability .

Biological Activity

(S)-Methyl 2-amino-3-cyclopentylpropanoate is a chiral amino acid derivative notable for its unique structural features and biological activities. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its interactions with neurotransmitter systems, particularly glutamate receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Characteristics

This compound has the molecular formula and features a methyl ester group, an amino group, and a cyclopentyl substituent on the propanoate backbone. The stereochemistry of this compound is critical in determining its biological interactions.

Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of neurotransmitter receptors , particularly influencing glutamate signaling pathways. Its cyclopentyl group is believed to enhance binding affinity to these receptors, which play a significant role in various neurological functions and disorders.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group, methyl ester | Modulates neurotransmitter receptors |

| L-Leucine | Branched-chain amino acid | Essential amino acid with protein synthesis role |

| (S)-Methyl 2-amino-3-pyrrolidinopropanoate | Pyrrolidine ring instead of cyclopentane | Potential neuroprotective effects |

| (S)-Methyl 2-amino-3-cyclohexylpropanoate | Cyclohexyl group | Similar receptor interactions but different sterics |

The unique cyclopentyl structure of this compound distinguishes it from other compounds, influencing its pharmacological properties and potential therapeutic applications.

Case Studies and Research Findings

- In Silico Studies : Computational modeling has predicted that this compound has a favorable interaction profile with glutamate receptors. These studies suggest potential therapeutic applications in treating neurological disorders such as epilepsy and depression.

- Binding Affinity Studies : High-throughput screening methods have been employed to evaluate the pharmacological profile of this compound. Results indicate significant binding affinities with various receptor subtypes, which could lead to both therapeutic benefits and adverse effects.

- Pharmacodynamics : Further investigations into the pharmacodynamics of this compound have shown that it can modulate synaptic transmission and neuronal excitability, making it a candidate for further development in neurology.

Synthesis Methods

Multiple synthetic routes have been developed for producing this compound, showcasing the versatility of approaches available in organic chemistry:

- Method A : Utilizes cyclization reactions involving amino acids.

- Method B : Involves esterification processes with cyclopentanecarboxylic acid derivatives.

These methods highlight the compound's accessibility for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for enantioselective synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, rhodium-catalyzed hydrogenation under low-temperature conditions (-40°C) with chiral ligands (e.g., phosphine-based catalysts) has been used for similar cyclopentane-containing esters to achieve high enantiomeric excess (ee%) . Alternatively, starting from chiral precursors like (S)-3-hydroxy-2-methylpropionate derivatives (e.g., methyl (S)-(+)-3-hydroxy-2-methylpropionate) can simplify stereochemical control .

- Key Data :

| Method | Catalyst/Precursor | Temperature | ee% | Reference |

|---|---|---|---|---|

| Rhodium-catalyzed H₂ | Chiral phosphine ligands | -40°C | >95% | |

| Chiral pool synthesis | (S)-3-hydroxy esters | RT | 99% |

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm cyclopentyl and ester group connectivity.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar benzyl-protected amino esters .

- Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolysis : Monitor degradation in aqueous buffers (pH 1–12) at 25–60°C. Amino esters are prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Cyclopentyl groups may enhance thermal stability compared to linear analogs .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity in enzyme inhibition studies?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by:

- Functional Group Replacement : Substitute the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to modulate lipophilicity and binding affinity.

- Amino Acid Analogs : Compare with derivatives like (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate to assess the impact of aromatic vs. aliphatic side chains .

- Case Study : Cyclopentyl analogs of methyl propanoates show enhanced selectivity for proteases due to steric hindrance effects .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply longitudinal and multivariate analysis:

- Time-Dependent Studies : Track activity across short-term (e.g., 1 week) and long-term (e.g., 1 year) assays to identify temporal effects, as demonstrated in pharmacological studies .

- Meta-Analysis : Use tools like PICOT (Population, Intervention, Comparison, Outcome, Time) to systematically evaluate conflicting data .

- Example : Conflicting results in enzyme inhibition assays may arise from differences in assay pH, temperature, or enzyme isoforms. Standardize protocols using PubChem-derived parameters .

Q. What strategies optimize the scalability of multi-step syntheses for this compound?

- Methodological Answer : Implement process chemistry principles:

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported rhodium) to reduce costs .

- Flow Chemistry : Enhance yield and purity in steps like hydrogenation or esterification by optimizing residence time and pressure .

- Data-Driven Optimization :

| Parameter | Small Scale (Lab) | Pilot Scale |

|---|---|---|

| Reaction Time | 15 hours (batch) | 3 hours (flow) |

| Yield | 65% | 82% |

| Purity | 95% (HPLC) | 98% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.